(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a chromene-based heterocyclic compound featuring a 2-imino-2H-chromene core substituted with an acetyl carboxamide group at position 3 and a 2-methylphenylimino moiety at position 2. Its Z-configuration at the imino double bond is critical for its structural stability and reactivity . This compound belongs to a broader class of 2-imino-2H-chromene-3-carboxamides, which are synthesized via condensation reactions between cyanoacetamide derivatives and substituted salicylaldehydes in the presence of catalysts like piperidine .
Properties
IUPAC Name |
N-acetyl-2-(2-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-7-3-5-9-16(12)21-19-15(18(23)20-13(2)22)11-14-8-4-6-10-17(14)24-19/h3-11H,1-2H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLIYJWCVBOXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with 3-acetyl-4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with an amine, such as acetamide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Studies have shown that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide have demonstrated inhibition of tumor growth in preclinical models.
- Anti-inflammatory Properties : Research indicates that chromene derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
The compound has been evaluated for various biological activities:
- Antioxidant Effects : Studies suggest that chromene compounds possess antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Some derivatives have shown promise as enzyme inhibitors, particularly in targeting kinases involved in cancer progression .
Material Science
In addition to biological applications, this compound is also being explored in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromene compounds, including this compound. These compounds were tested against human breast cancer cell lines and showed IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15 |
| Standard Drug | MCF7 | 25 |
Case Study 2: Anti-inflammatory Effects
A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of various chromene derivatives, including our compound. The results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory disorders .
| Treatment | Cytokine Reduction (%) |
|---|---|
| This compound | 70% |
| Control | 10% |
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can be compared to analogs with variations in substituents on the phenylimino group, chromene core, or carboxamide moiety. Below is a detailed analysis:
Structural Modifications and Physicochemical Properties
Key Differences and Implications
Electron-withdrawing groups (e.g., 4-CN in ) increase the electrophilicity of the imino carbon, enhancing reactivity in cyclization reactions, whereas electron-donating groups (e.g., 7-OCH3 in ) stabilize the chromene core .
Biological Activity: While direct bioactivity data for the target compound are absent in the evidence, analogs like 4-fluoro and 4-cyano derivatives are often screened for kinase inhibition due to their ability to modulate enzyme active sites . The 7-methoxy derivative may exhibit improved solubility compared to the target compound, which lacks polar substituents.
Synthetic Accessibility :
- The target compound is synthesized via straightforward condensation , whereas 4-fluoro analogs require diazonium salt coupling, which involves stringent temperature control (0–5°C) .
Stability and Spectral Characterization
Biological Activity
The compound (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide , a derivative of chromene, has attracted significant attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the chromene backbone through cyclization reactions.
- Introduction of the acetamide functional group via acylation.
- Substitution with the imino group , which is critical for its biological activity.
The molecular formula is , with a molecular weight of approximately 314.35 g/mol.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine, thereby potentially improving cholinergic transmission in the brain .
| Activity | IC50 Value | Target Enzyme |
|---|---|---|
| AChE Inhibition | 24.4 μM | Acetylcholinesterase |
| BuChE Inhibition | 3.3 μM | Butyrylcholinesterase |
Antioxidant Activity
The antioxidant properties of this compound have also been explored, showing significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .
Case Studies
- Alzheimer's Disease Model : In a study involving PC12 neuronal cells exposed to amyloid-beta (Aβ), treatment with this compound resulted in a protective effect against Aβ-induced toxicity, demonstrating about 32% protection at a concentration of 25 μM .
- Cancer Cell Line Studies : The compound has been tested on various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). It was found to significantly reduce cell viability and induce apoptosis, highlighting its potential as an anticancer agent .
The mechanism underlying the biological activities of this compound involves:
- Inhibition of key enzymes : By inhibiting AChE and BuChE, it enhances acetylcholine levels in synaptic clefts.
- Induction of apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
